Clostebol

Catalog No.
S524065
CAS No.
1093-58-9
M.F
C19H27ClO2
M. Wt
322.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Clostebol

CAS Number

1093-58-9

Product Name

Clostebol

IUPAC Name

(8R,9S,10R,13S,14S,17S)-4-chloro-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C19H27ClO2

Molecular Weight

322.9 g/mol

InChI

InChI=1S/C19H27ClO2/c1-18-10-8-15(21)17(20)14(18)4-3-11-12-5-6-16(22)19(12,2)9-7-13(11)18/h11-13,16,22H,3-10H2,1-2H3/t11-,12-,13-,16-,18+,19-/m0/s1

InChI Key

KCZCIYZKSLLNNH-FBPKJDBXSA-N

SMILES

CC12CCC3C(C1CCC2O)CCC4=C(C(=O)CCC34C)Cl

Solubility

Soluble in DMSO

Synonyms

4-chloro-delta-4-androstene-3alpha-ol-17-one, clostebol

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C(C(=O)CCC34C)Cl

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C(C(=O)CC[C@]34C)Cl

Description

The exact mass of the compound Clostebol is 322.17 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Gonadal Hormones - Gonadal Steroid Hormones - Testosterone Congeners - Supplementary Records. It belongs to the ontological category of 3-hydroxy steroid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Steroids [ST02] -> C19 steroids (androgens) and derivatives [ST0202]. However, this does not mean our product can be used or applied in the same or a similar way.

Potential Muscle-Wasting Disorders:

Some early research explored Clostebol's ability to promote muscle growth and counteract muscle wasting. Studies in animals suggested it might be beneficial in conditions like sarcopenia, an age-related loss of muscle mass and function []. However, these findings haven't translated well to human trials.

Treatment of Bone Disorders:

Limited research has investigated Clostebol's effects on bone health. Some studies suggest it might stimulate bone formation, potentially offering benefits in osteoporosis treatment []. However, more robust clinical trials are needed to confirm this potential application.

Other Investigated Uses:

There have been scattered investigations into Clostebol for various conditions, including anemia and female infertility. However, these studies haven't yielded conclusive evidence for its effectiveness, and further research is lacking [, ].

Important Considerations:

  • Safety Concerns: Clostebol shares many of the side effects associated with other anabolic steroids, including liver damage, increased risk of cardiovascular problems, and potential for virilization in women []. These safety concerns limit its potential therapeutic application.
  • Limited Research: Most research on Clostebol is preclinical, meaning it's been conducted in animals and not humans. Further clinical trials are needed to assess its safety and efficacy for specific conditions.

Clostebol, also known as 4-chlorotestosterone, is a synthetic anabolic-androgenic steroid derived from testosterone. It is characterized by the chlorination at the 4-position of the steroid structure, which prevents its conversion to dihydrotestosterone and estrogen. This modification allows clostebol to exhibit unique properties, making it primarily used in topical formulations for dermatological applications. Clostebol is often encountered in the form of its esters, such as clostebol acetate, which are utilized for their enhanced absorption and prolonged action in therapeutic settings .

Clostebol's mechanism of action is not fully elucidated but likely involves binding to the androgen receptor (AR) similar to testosterone. However, the presence of the chlorine atom prevents its conversion to dihydrotestosterone (DHT) and estrogen, potentially altering its activity compared to testosterone []. More research is needed to understand the complete mechanism.

Clostebol carries several safety concerns:

  • Androgenic and Anabolic Effects: Clostebol can cause side effects typical of anabolic steroids, including virilization in females, increased risk of prostate cancer in males, and potential for liver damage.
  • Limited Research on Safety: Extensive clinical studies on the safety profile of Clostebol, particularly long-term effects, are lacking.
Typical of steroids. Its chlorinated structure allows it to resist certain metabolic transformations that would typically occur with unmodified testosterone. Notably, clostebol does not convert into dihydrotestosterone or estrogen, which are common pathways for many anabolic steroids. The primary reactions include:

  • Esterification: Clostebol can be esterified to form clostebol acetate, enhancing its lipophilicity and bioavailability.
  • Hydroxylation: The presence of hydroxyl groups allows for potential modifications that can affect its pharmacokinetics and activity.

Clostebol exhibits androgenic and anabolic properties, albeit weaker than testosterone. Its mechanism of action involves binding to androgen receptors, leading to various physiological effects such as:

  • Muscle Growth: Promotes protein synthesis and muscle hypertrophy.
  • Wound Healing: Used topically to enhance the healing process of skin injuries.
  • Anti-inflammatory Effects: Exhibits mild anti-inflammatory properties, contributing to its therapeutic use in dermatology .

Clostebol can be synthesized through several methods, primarily starting from testosterone. The most common synthetic route involves:

  • Chlorination of Testosterone: Chlorination at the 4-position using chlorine gas or chlorinating agents.
  • Esterification: Reacting clostebol with acetic anhydride or acetyl chloride to form clostebol acetate.

The synthesis must be carried out under controlled conditions to ensure the desired purity and yield of the compound.

Clostebol has a range of applications in both medical and veterinary fields:

  • Dermatological Use: Often found in topical formulations for treating skin wounds, abrasions, and burns due to its healing properties.
  • Performance Enhancement: Although banned by sports organizations like the World Anti-Doping Agency, it has been misused as a performance-enhancing drug.
  • Veterinary Medicine: Used in livestock for growth promotion and weight gain .

Clostebol has been studied for its interactions with other drugs and substances. Notable interactions include:

  • Corticotropin Zinc Hydroxide: Increased risk of edema when combined with clostebol.
  • Corticosteroids: Similar risks are noted when clostebol is used alongside corticosteroids like betamethasone and budesonide .

These interactions highlight the importance of monitoring when clostebol is used in combination with other medications.

Clostebol shares structural similarities with several other anabolic-androgenic steroids. Here are some notable compounds:

Compound NameChemical StructureUnique Features
TestosteroneC19H28O2Natural hormone; precursor for many anabolic steroids
NandroloneC18H26O219-nortestosterone; less androgenic activity
Methandienone (Dianabol)C20H28O2Strong anabolic effects; commonly abused
ChlorodehydromethyltestosteroneC20H27ClO2A combination of clostebol and methandienone

Clostebol's unique chlorination at the 4-position distinguishes it from these compounds, affecting its metabolic pathways and biological activity .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

322.1699578 g/mol

Monoisotopic Mass

322.1699578 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Melting Point

189 °C
189.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Z7D4G976SH

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Health Hazard

Other CAS

1093-58-9

Wikipedia

Clostebol

Use Classification

Lipids -> Sterol Lipids [ST] -> Steroids [ST02] -> C19 steroids (androgens) and derivatives [ST0202]

Dates

Modify: 2023-08-15
1: Salomone A, Gerace E, Di Corcia D, Alladio E, Vincenti M, Kintz P. Hair analysis can provide additional information in doping and forensic cases involving clostebol. Drug Test Anal. 2018 Jul 24. doi: 10.1002/dta.2469. [Epub ahead of print] PubMed PMID: 30040250.
2: Balcells G, Pozo OJ, Garrostas L, Esquivel A, Matabosch X, Kotronoulas A, Joglar J, Ventura R. Detection and characterization of clostebol sulfate metabolites in Caucasian population. J Chromatogr B Analyt Technol Biomed Life Sci. 2016 Jun 1;1022:54-63. doi: 10.1016/j.jchromb.2016.03.028. Epub 2016 Mar 21. PubMed PMID: 27085012.
3: Lu J, Fernández-Álvarez M, Yang S, He G, Xu Y, Aguilera R. New clostebol metabolites in human urine by liquid chromatography time-of-flight tandem mass spectrometry and their application for doping control. J Mass Spectrom. 2015 Jan;50(1):191-7. doi: 10.1002/jms.3517. PubMed PMID: 25601692.
4: Sobolevsky T, Krotov G, Dikunets M, Nikitina M, Mochalova E, Rodchenkov G. Anti-doping analyses at the Sochi Olympic and Paralympic Games 2014. Drug Test Anal. 2014 Nov-Dec;6(11-12):1087-101. doi: 10.1002/dta.1734. Epub 2014 Oct 13. PubMed PMID: 25312500.
5: Wang CC, Cheng SF, Cheng HL, Chen YL. Analysis of anabolic androgenic steroids in urine by full-capillary sample injection combined with a sweeping CE stacking method. Anal Bioanal Chem. 2013 Feb;405(6):1969-76. doi: 10.1007/s00216-012-6640-0. Epub 2012 Dec 21. PubMed PMID: 23263519.
6: Maccaroni E, Mele A, Del Rosso R, Malpezzi L. Clostebol acetate. Acta Crystallogr Sect E Struct Rep Online. 2011 Aug 1;67(Pt 8):o1952-3. doi: 10.1107/S1600536811026560. Epub 2011 Jul 9. PubMed PMID: 22090994; PubMed Central PMCID: PMC3212337.
7: Magalhães MS, Fechine FV, Macedo RN, Monteiro DL, Oliveira CC, Brito GA, Moraes ME, Moraes MO. Effect of a combination of medium chain triglycerides, linoleic acid, soy lecithin and vitamins A and E on wound healing in rats. Acta Cir Bras. 2008 May-Jun;23(3):262-9. PubMed PMID: 18552998.
8: Rodrigues KL, Caputo LR, Carvalho JC, Evangelista J, Schneedorf JM. Antimicrobial and healing activity of kefir and kefiran extract. Int J Antimicrob Agents. 2005 May;25(5):404-8. PubMed PMID: 15848295.
9: Rodrigues KL, Cardoso CC, Caputo LR, Carvalho JC, Fiorini JE, Schneedorf JM. Cicatrizing and antimicrobial properties of an ozonised oil from sunflower seeds. Inflammopharmacology. 2004;12(3):261-70. PubMed PMID: 15527550.
10: Pereira HM, Marques MA, Talhas IB, Aquino Neto FR. Incidental clostebol contamination in athletes after sexual intercourse. Clin Chem. 2004 Feb;50(2):456-7. PubMed PMID: 14752023.
11: Crabbe P, Meyer UJ, Zhi ZL, Pieraccini G, O'Keeffe M, Van Peteghem C. Screening of clostebol and its metabolites in bovine urine with ELISA and comparison with GC-MS results in an interlaboratory study. J Anal Toxicol. 2003 May-Jun;27(4):213-20. PubMed PMID: 12820743.
12: Crabbe P, Pieraccini G, Bartolucci G, Moneti G, Van Peteghem C. Influence of Helix pomatia enzyme preparations on the oxidative conversion of some clostebol acetate metabolites in urine. J Anal Toxicol. 2002 Mar;26(2):73-80. PubMed PMID: 11916018.
13: Crabbe P, Van Peteghem C, Salden M, Kohen F. Influence of the hapten conjugation site on the characteristics of antibodies generated against metabolites of clostebol acetate. J Agric Food Chem. 2000 Aug;48(8):3633-8. PubMed PMID: 10956161.
14: Walshe M, O'Keeffe M, Le Bizec B. Studies on the determination of chlorotestosterone and its metabolites in bovine urine. Analyst. 1998 Dec;123(12):2687-91. PubMed PMID: 10435324.
15: Van Puymbroeck M, Kuilman ME, Maas RF, Witkamp RF, Leyssens L, Vanderzande D, Gelan J, Raus J. In vitro liver models are important tools to monitor the abuse of anabolic steroids in cattle. Analyst. 1998 Dec;123(12):2453-6. PubMed PMID: 10435277.
16: Vanoosthuyze K, Daeseleire E, Van Overbeke A, Van Peteghem C, Ermens A. Survey of the hormones used in cattle fattening based on the analysis of Belgian injection sites. Analyst. 1994 Dec;119(12):2655-8. PubMed PMID: 7879869.
17: Hendriks L, Gielen B, Leyssens L, Raus J. Screening for the illegal use of clostebol acetate in cattle by identification of its urinary metabolites. Vet Rec. 1994 Feb 19;134(8):192-3. PubMed PMID: 8171795.
18: Debruyckere G, de Sagher R, Van Peteghem C. Clostebol-positive urine after consumption of contaminated meat. Clin Chem. 1992 Sep;38(9):1869-73. PubMed PMID: 1526027.
19: Eberhardt G, Möhr J, Oehlert W, Schmidt E, Schmidt FW, Vondrásek P. [Controlled study of the therapeutic effect of B vitamins and an anabolic steroid in chronic hepatitis (author's transl)]. Dtsch Med Wochenschr. 1975 Oct 10;100(41):2074-82. German. PubMed PMID: 1164878.

Explore Compound Types